4-(Oxolan-3-yloxy)quinoline
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Overview
Description
“4-(Oxolan-3-yloxy)quinoline” is a compound that belongs to the quinoline family . Quinolines are heterocyclic compounds with a bicyclic structure, consisting of a benzene ring fused to a pyridine ring . They are valuable in drug research and development due to their interesting pharmaceutical and biological activities .
Synthesis Analysis
The synthesis of quinolines has been a subject of numerous studies. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of quinolines .Molecular Structure Analysis
Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It displays different tautomeric forms between the carbonyl groups, CH2-3, and NH of the quinoline moiety .Chemical Reactions Analysis
Quinolines undergo various chemical reactions. For instance, 4-hydroxy-2(1H)-quinolinones react with 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst to give non-racemic products . Other reactions include the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile .Scientific Research Applications
- Quinoline, as a pharmacophore, offers significant benefits. Recent in vivo and in vitro screenings highlight its therapeutic potential, paving the way for novel drug development .
Photovoltaic Applications
Medicinal Chemistry Research
Mechanism of Action
Target of Action
The primary targets of 4-(Oxolan-3-yloxy)quinoline, like other quinolines, are bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, making them attractive targets for antibacterial agents .
Mode of Action
4-(Oxolan-3-yloxy)quinoline interacts with its targets by binding to these enzymes, thereby inhibiting their function . This interaction prevents the supercoiling of bacterial DNA, a crucial step in DNA replication . The inhibition of these enzymes leads to the fragmentation of the bacterial chromosome, ultimately resulting in bacterial cell death .
Biochemical Pathways
It is known that quinolines can interfere with dna synthesis by forming a ternary complex with a dna molecule and gyrase and topoisomerase iv enzymes, thus blocking bacterial dna supercoiling .
Pharmacokinetics
They have high peak serum concentrations and apparent volumes of distribution, indicating favorable penetration into many body tissues and fluids . The pharmacokinetic properties can vary significantly among different quinolones .
Result of Action
The molecular and cellular effects of 4-(Oxolan-3-yloxy)quinoline’s action are the inhibition of bacterial DNA replication and the induction of bacterial cell death . This is achieved through the compound’s interaction with DNA gyrase and topoisomerase IV, leading to the fragmentation of the bacterial chromosome .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(Oxolan-3-yloxy)quinoline. For instance, quinolones can form complexes with metal ions (Ca 2+, Mg 2+, Fe 3+, or Al 3+), making them more stable in environmental media . .
Safety and Hazards
Future Directions
The future of quinolines in drug research and development looks promising. The emergence of bacterial resistance to the quinolones is a major factor that will determine their future clinical effectiveness . Therefore, intense investigation of mechanisms to either prevent or curtail resistance to quinolones is of prime importance to their future .
properties
IUPAC Name |
4-(oxolan-3-yloxy)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-2-4-12-11(3-1)13(5-7-14-12)16-10-6-8-15-9-10/h1-5,7,10H,6,8-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEZQLKMQUSJTM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=CC=NC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxolan-3-yloxy)quinoline |
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